1-Fluoro-2-(prop-1-en-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-(prop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of fluorobenzene with isopropenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluoro-substituted benzoic acids or ketones.
Reduction: Reduction reactions can convert the isopropenyl group to an isopropyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Fluoro-substituted benzoic acids or ketones.
Reduction: 1-Fluoro-2-(isopropyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-2-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-fluoro-2-(prop-1-en-2-yl)benzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The isopropenyl group can undergo electrophilic addition reactions, further modifying the compound’s properties.
Comparison with Similar Compounds
1-Fluoro-4-(prop-1-en-2-yl)benzene: Similar structure but with the isopropenyl group at the 4 position.
1-Fluoro-2-(prop-2-yn-1-yloxy)benzene: Contains a prop-2-yn-1-yloxy group instead of an isopropenyl group.
1-Fluoro-2-(prop-1-en-2-yl)benzene derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness: this compound is unique due to the specific positioning of the fluorine and isopropenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
1-Fluoro-2-(prop-1-en-2-yl)benzene, also known as 1-fluorostyrene, is an organic compound characterized by a fluorine atom attached to a benzene ring with a prop-1-en-2-yl substituent. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry, particularly in the development of new therapeutic agents.
- Molecular Formula : C₉H₉F
- Molecular Weight : 136.17 g/mol
- CAS Number : 344-73-0
The unique structural properties of this compound arise from the combination of the fluorine atom and the alkenyl group, which influence its reactivity and interactions with biological macromolecules.
Antimicrobial Activity
Research has indicated that halogenated compounds, including fluorinated derivatives, exhibit significant antimicrobial properties. The presence of the fluorine atom in this compound may enhance its interaction with microbial membranes, potentially leading to increased permeability and subsequent cell death.
In a study evaluating various benzofuran derivatives, it was noted that compounds with halogen substituents showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting a similar potential for this compound .
Compound Type | Activity | Reference |
---|---|---|
Benzofuran Derivatives | Antimicrobial against S. aureus, E. coli | |
Fluorinated Compounds | Enhanced membrane permeability |
Antitumor Activity
The potential antitumor properties of this compound have been explored through structure-activity relationship (SAR) studies. Compounds structurally related to this fluoroaromatic compound have shown promising results in inhibiting tumor cell proliferation in vitro. For instance, derivatives with similar alkenyl structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could be a candidate for further investigation in cancer therapy .
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been evaluated for their ability to inhibit alpha-glucosidase and alpha-amylase, enzymes critical for carbohydrate metabolism. The inhibition of these enzymes could have implications for managing diabetes and obesity .
Study on Antimicrobial Properties
A recent study focused on the synthesis and evaluation of various fluorinated benzene derivatives confirmed that the introduction of fluorine significantly enhances antimicrobial efficacy. In vitro tests indicated that 1-fluoro derivatives exhibited higher inhibition zones compared to their non-fluorinated counterparts against pathogens such as Staphylococcus aureus and Escherichia coli.
Investigation into Antitumor Effects
In another investigation, researchers synthesized several derivatives of fluoroalkenes and assessed their cytotoxicity against human cancer cell lines. The study found that certain structural modifications led to increased potency, suggesting that this compound might possess similar or enhanced antitumor activity compared to other known compounds.
Properties
IUPAC Name |
1-fluoro-2-prop-1-en-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJHNYUPPXZFCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.